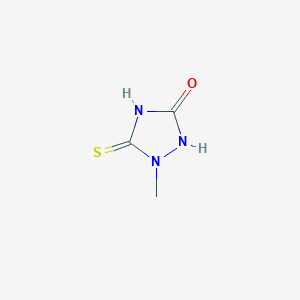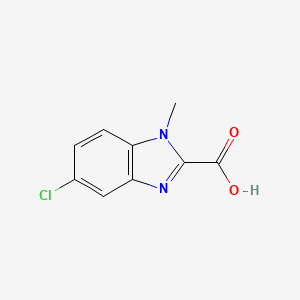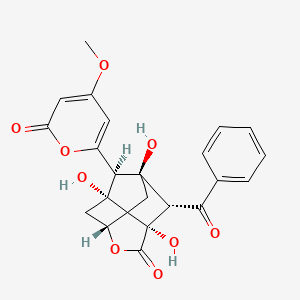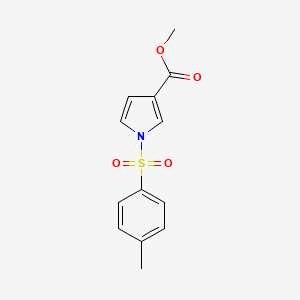
trans-2-(3-Fluorophenyl)vinylboronic acid
Vue d'ensemble
Description
trans-2-(3-Fluorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8FBO2. It is characterized by the presence of a boronic acid group attached to a vinyl group, which is further connected to a fluorophenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Mécanisme D'action
Target of Action
Trans-2-(3-Fluorophenyl)vinylboronic acid is primarily used as a reactant in various chemical reactions . The specific targets of this compound can vary depending on the reaction it is involved in.
Mode of Action
This compound is known to participate in reactions such as the enantioselective diastereoselective synthesis of tetracyclins via metal-catalyzed ring opening of meso-oxabicyclic alkenes followed by hydrogenation and Friedel-Crafts alkylation . It can also be involved in palladium-catalyzed Suzuki-Miyaura coupling reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For instance, in the synthesis of tetracyclins, it contributes to the formation of the tetracyclic structure characteristic of these antibiotics .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of tetracyclins, a class of antibiotics, or the formation of new compounds through Suzuki-Miyaura coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For instance, its melting point is reported to be between 184-186 °C , indicating that it is stable at room temperature but can be affected by high temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3-Fluorophenyl)vinylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.
Formation of Vinylboronic Acid: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding vinyl compound.
Borylation: The vinyl compound is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans-2-(3-Fluorophenyl)vinylboronic acid can undergo oxidation reactions to form the corresponding alcohol or ketone derivatives.
Reduction: Reduction of the vinyl group can yield the corresponding alkane derivative.
Substitution: The boronic acid group can participate in various substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions with halides or triflates.
Major Products Formed
Oxidation: Fluorophenyl ketones or alcohols.
Reduction: Fluorophenyl alkanes.
Substitution: Various biaryl compounds, depending on the coupling partner used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, trans-2-(3-Fluorophenyl)vinylboronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2-(4-Fluorophenyl)vinylboronic acid
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
Uniqueness
Compared to its analogs, trans-2-(3-Fluorophenyl)vinylboronic acid offers unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the electronic properties and steric effects, thereby affecting the compound’s reactivity and the outcome of its reactions.
Propriétés
IUPAC Name |
[(E)-2-(3-fluorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKUGHKGCSZJO-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247887 | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-22-2 | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


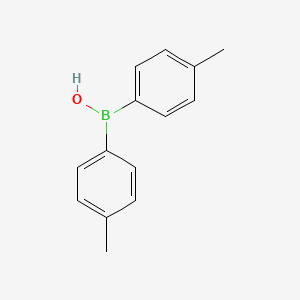
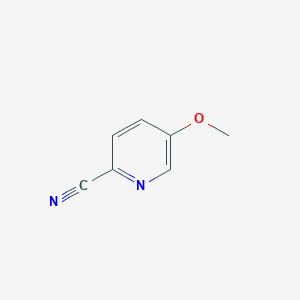
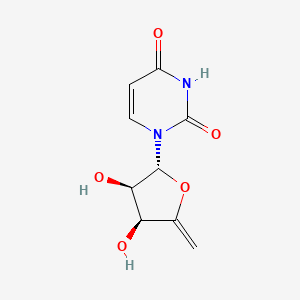



![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)
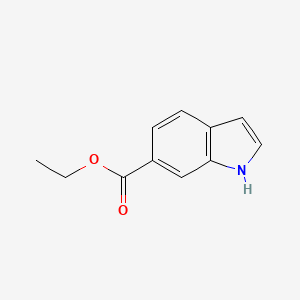
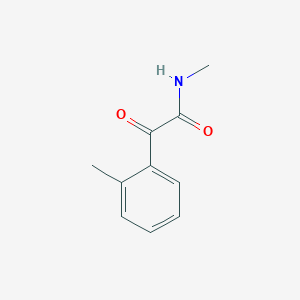
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
